
(E)-1-(2-Bromovinyl)-4-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromoethenyl)-4-(propan-2-yl)benzene is an organic compound with a unique structure that includes a bromoethenyl group and a propan-2-yl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethenyl)-4-(propan-2-yl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-ethenyl)-4-(propan-2-yl)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(2-bromoethenyl)-4-(propan-2-yl)benzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(2-bromoethenyl)-4-(propan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Addition Reactions: Reagents such as bromine, hydrogen bromide, and other halogens are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are employed under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Substitution Reactions: Products include 1-(2-hydroxyethenyl)-4-(propan-2-yl)benzene, 1-(2-aminoethenyl)-4-(propan-2-yl)benzene, and other substituted derivatives.
Addition Reactions: Products include 1,2-dibromo-1-(4-(propan-2-yl)phenyl)ethane and similar addition products.
Oxidation Reactions: Products include 1-(2-epoxyethenyl)-4-(propan-2-yl)benzene and other oxidized derivatives.
科学的研究の応用
1-(2-bromoethenyl)-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and specialty chemicals, due to its reactivity and structural properties.
作用機序
The mechanism by which 1-(2-bromoethenyl)-4-(propan-2-yl)benzene exerts its effects depends on the specific reaction or application. In general, the bromoethenyl group can act as an electrophile, participating in various nucleophilic substitution and addition reactions. The propan-2-yl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different chemical environments.
類似化合物との比較
Similar Compounds
1-(2-chloroethenyl)-4-(propan-2-yl)benzene: Similar structure but with a chloro group instead of a bromo group.
1-(2-bromoethenyl)-4-(methyl)benzene: Similar structure but with a methyl group instead of a propan-2-yl group.
1-(2-bromoethenyl)-4-(tert-butyl)benzene: Similar structure but with a tert-butyl group instead of a propan-2-yl group.
Uniqueness
1-(2-bromoethenyl)-4-(propan-2-yl)benzene is unique due to the combination of the bromoethenyl and propan-2-yl groups, which confer distinct reactivity and steric properties. This uniqueness makes it a valuable compound for exploring new synthetic methodologies and applications in various fields.
特性
分子式 |
C11H13Br |
|---|---|
分子量 |
225.12 g/mol |
IUPAC名 |
1-[(E)-2-bromoethenyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-9H,1-2H3/b8-7+ |
InChIキー |
PTXGFGZKPGBHFX-BQYQJAHWSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C/Br |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)

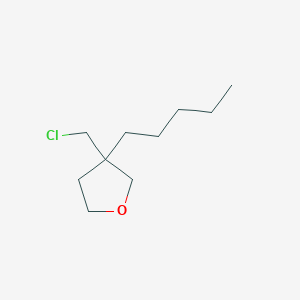
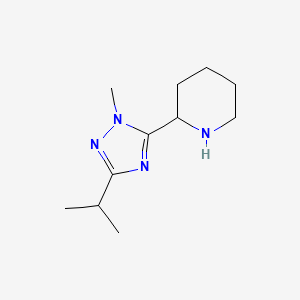
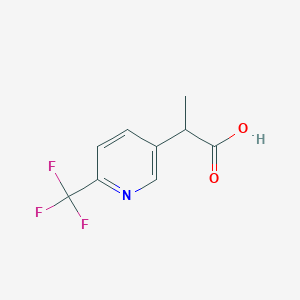
![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)
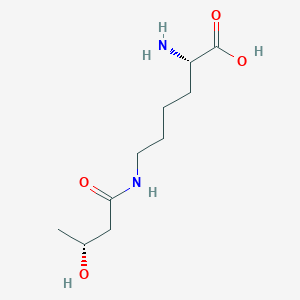

![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
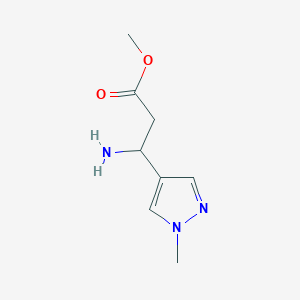
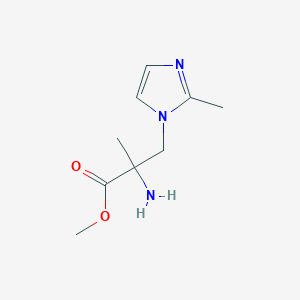
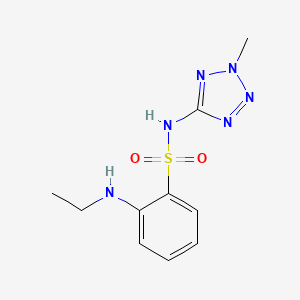

![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)
